molecular formula C28H20N2O2 B12902938 1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one CAS No. 61457-79-2

1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one

Cat. No.: B12902938
CAS No.: 61457-79-2
M. Wt: 416.5 g/mol
InChI Key: CFQPMICVGAJDBT-UHFFFAOYSA-N
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Description

1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one is an organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties This particular compound features a quinoxaline moiety linked to a phenyl group, which is further connected to a phenoxyphenyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one typically involves multiple steps:

  • Formation of Quinoxaline Core:

      Starting Materials: o-Phenylenediamine and benzil.

      Reaction Conditions: The reaction is carried out in the presence of a suitable solvent like ethanol, under reflux conditions.

      Product: 3-Phenylquinoxaline.

  • Etherification Reaction:

      Starting Materials: 3-Phenylquinoxaline and 4-bromophenol.

      Reaction Conditions: The reaction is facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

      Product: 4-(3-Phenylquinoxalin-2-yl)phenol.

  • Formation of the Final Compound:

      Starting Materials: 4-(3-Phenylquinoxalin-2-yl)phenol and 4-bromoacetophenone.

      Reaction Conditions: The reaction is carried out in the presence of a base like sodium hydride in DMF.

      Product: this compound.

Industrial Production Methods: While the laboratory synthesis involves small-scale reactions, industrial production would require optimization for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective starting materials to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the ketone group to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the bioactivity of quinoxaline derivatives.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.

    Industry: Utilized in the development of organic semiconductors and other electronic materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes. For example, it may inhibit enzymes like PARP-1 and EGFR, which are crucial in cancer cell survival and proliferation.

    Pathways Involved: By inhibiting these targets, the compound can induce apoptosis in cancer cells, disrupt DNA repair mechanisms, and interfere with cell signaling pathways, leading to reduced cancer cell viability.

Comparison with Similar Compounds

    1,4-Bis(3-phenylquinoxalin-2-yl)benzene: Shares a similar quinoxaline structure but differs in the substitution pattern.

    4-(3-Phenylquinoxalin-2-yl)phenol: A precursor in the synthesis of the target compound, with similar bioactivity.

    Quinoxaline N-oxides: Oxidized derivatives with distinct chemical properties.

Uniqueness: 1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one stands out due to its specific arrangement of functional groups, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as targeted drug design and advanced material synthesis.

Properties

61457-79-2

Molecular Formula

C28H20N2O2

Molecular Weight

416.5 g/mol

IUPAC Name

1-[4-[4-(3-phenylquinoxalin-2-yl)phenoxy]phenyl]ethanone

InChI

InChI=1S/C28H20N2O2/c1-19(31)20-11-15-23(16-12-20)32-24-17-13-22(14-18-24)28-27(21-7-3-2-4-8-21)29-25-9-5-6-10-26(25)30-28/h2-18H,1H3

InChI Key

CFQPMICVGAJDBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=CC=C5

Origin of Product

United States

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